molecular formula C6H16O2Si B14419854 tert-Butoxy(dimethyl)silanol CAS No. 80907-08-0

tert-Butoxy(dimethyl)silanol

Cat. No.: B14419854
CAS No.: 80907-08-0
M. Wt: 148.28 g/mol
InChI Key: BTFLIPXUMMYIBJ-UHFFFAOYSA-N
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Description

tert-Butoxy(dimethyl)silanol (CAS: N/A; molecular formula: C₆H₁₆O₂Si) is a silanol derivative featuring a tert-butoxy group and two methyl substituents bonded to a silicon atom. This compound is notable for its role in organic synthesis and materials science, particularly as a protective group in nucleoside chemistry and as a precursor in sol-gel processes. Its steric hindrance from the bulky tert-butoxy group and methyl substituents influences its reactivity, stability, and applications in comparison to structurally related silanols .

Properties

CAS No.

80907-08-0

Molecular Formula

C6H16O2Si

Molecular Weight

148.28 g/mol

IUPAC Name

hydroxy-dimethyl-[(2-methylpropan-2-yl)oxy]silane

InChI

InChI=1S/C6H16O2Si/c1-6(2,3)8-9(4,5)7/h7H,1-5H3

InChI Key

BTFLIPXUMMYIBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O[Si](C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butoxy(dimethyl)silanol can be synthesized through several methods. One common method involves the hydrolysis of tert-Butyldimethylsilyl chloride. The reaction typically takes place in the presence of water or a dilute acid, resulting in the formation of this compound and hydrochloric acid as a byproduct .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar hydrolysis reactions. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: tert-Butoxy(dimethyl)silanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butoxy(dimethyl)silanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butoxy(dimethyl)silanol involves its ability to act as a silylating agent. It reacts with hydroxyl groups to form stable silyl ethers, protecting the hydroxyl group from further reactions. This property is particularly useful in organic synthesis, where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

tert-Butoxy(dimethyl)silanol vs. Tris(tert-butoxy)silanol (TtBOS)

  • Structure: TtBOS (C₁₂H₂₇O₄Si) has three tert-butoxy groups attached to silicon, whereas this compound has one tert-butoxy and two methyl groups. The increased steric bulk in TtBOS limits its reactivity in condensation reactions compared to the less hindered this compound .
  • Thermal Stability: TtBOS undergoes decomposition at ~110°C with isobutene release due to the lower bond energy of Si-O-C (85.5 kcal/mol) versus Si-O (110 kcal/mol). This compound’s stability under similar conditions remains less studied but is expected to be higher due to reduced steric strain .

This compound vs. Triethoxysilanol

  • Hydrolysis Rate: Triethoxysilanol (Si(OCH₂CH₃)₃OH) hydrolyzes rapidly in sol-gel processes, forming siloxane networks. In contrast, this compound’s hydrolysis is slower due to steric hindrance, favoring controlled material synthesis .
  • Applications: Triethoxysilanol is widely used in silica-filled rubber composites for filler-matrix bonding, while this compound is preferred in precision applications like atomic layer deposition (ALD) for conformal SiO₂ films .

Comparative Data Table

Compound Molecular Formula Key Substituents Thermal Decomposition (°C) Key Applications
This compound C₆H₁₆O₂Si 1 tert-butoxy, 2 methyl N/A (expected >110) Protective groups, ALD precursors
Tris(tert-butoxy)silanol C₁₂H₂₇O₄Si 3 tert-butoxy ~110 Hyperpolarized NMR probes, TMPs
Triethoxysilanol C₆H₁₆O₄Si 3 ethoxy >150 Rubber composites, sol-gel processes
(tert-Butyldimethylsilyl)oxy derivatives Varies Alkyl/aryl silyl ethers Varies Nucleoside protection, organic synthesis

Stability and Degradation Mechanisms

  • Thermolysis: TtBOS decomposes via tert-butoxy group elimination, releasing isobutene. This compound likely follows a similar pathway but with slower kinetics due to fewer labile tert-butoxy groups .
  • Hydrolytic Stability: The tert-butoxy group’s hydrophobicity reduces water susceptibility compared to triethoxysilanol, making this compound suitable for moisture-sensitive applications .

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